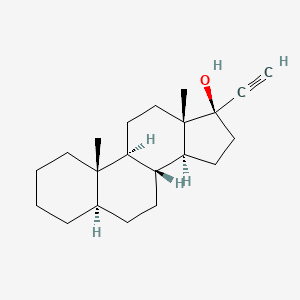![molecular formula C20H23NO2 B1247612 N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]propanamide](/img/structure/B1247612.png)
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCM-454 involves several steps, starting with the preparation of the indole core. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core undergoes substitution reactions to introduce the methoxy and chlorophenyl groups. This is typically achieved using electrophilic aromatic substitution reactions.
Amidation: The final step involves the amidation of the substituted indole with propanoyl chloride to form UCM-454.
Industrial Production Methods
Industrial production of UCM-454 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Controlling the temperature and reaction time to ensure complete conversion of reactants.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
UCM-454 undergoes various chemical reactions, including:
Oxidation: UCM-454 can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of UCM-454 can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: UCM-454 can undergo nucleophilic substitution reactions, particularly at the methoxy and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
UCM-454 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interaction with melatonin receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a melatonin receptor antagonist.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control
Mechanism of Action
UCM-454 exerts its effects primarily through its interaction with melatonin receptors, specifically the MT2 receptor. The compound acts as an antagonist, blocking the receptor and inhibiting its activity. This interaction affects various physiological processes regulated by melatonin, including circadian rhythms and sleep-wake cycles .
Comparison with Similar Compounds
UCM-454 is compared with other melatonin receptor antagonists, such as luzindole and 4P-PDOT. While all these compounds share a similar mechanism of action, UCM-454 is unique in its specific binding affinity and selectivity for the MT2 receptor. This makes it a valuable tool in research focused on melatonin receptor function and regulation .
Similar Compounds
Luzindole: Another melatonin receptor antagonist with a different chemical structure.
4P-PDOT: A selective MT2 receptor antagonist with a distinct pharmacophore.
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]propanamide |
InChI |
InChI=1S/C20H23NO2/c1-3-20(22)21-13-17-11-15-7-5-4-6-14(15)10-16-8-9-18(23-2)12-19(16)17/h4-9,12,17H,3,10-11,13H2,1-2H3,(H,21,22) |
InChI Key |
FRJHLFANQUOSEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC |
Synonyms |
N-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-2-ylmethyl)propionamide UCM 454 UCM-454 UCM454 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(12bR)-10-bromo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B1247538.png)

![(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1247540.png)






